molecular formula C21H15D5ClNO3 B1163930 JWH 203 N-pentanoic acid metabolite-d5

JWH 203 N-pentanoic acid metabolite-d5

Cat. No.: B1163930
M. Wt: 374.9
InChI Key: VFGXRQTXBKIHBH-JKOMNXMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 203 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 203 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively. Similar to the related 2/'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 CB receptors (JWH 250 Kis = 11 and 33 nM, respectively). JWH 203 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 203 that would be detectable both in serum and in urine. JWH 203 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 8.0 nM) and the peripheral CB2 receptor (Ki = 7.0 nM).. JWH 203 N-pentanoic acid metabolite is an expected metabolite of JWH 203, based on the metabolism of similar compounds. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Properties

Molecular Formula

C21H15D5ClNO3

Molecular Weight

374.9

InChI

InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)/i2D,4D,8D,10D,14D

InChI Key

VFGXRQTXBKIHBH-JKOMNXMKSA-N

SMILES

O=C(CC1=C(Cl)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

5-(3-(2-(2-chlorophenyl)acetyl)-1H-indol-1-yl)pentanoic acid-2,4,5,6,7-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH 203 N-pentanoic acid metabolite-d5
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Reactant of Route 5
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Reactant of Route 6
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